Thieno[3,2-c]pyridine-6-carbohydrazide
Overview
Description
Thieno[3,2-c]pyridine-6-carbohydrazide is a heterocyclic organic compound characterized by a fused ring structure containing sulfur, nitrogen, and oxygen atoms
Synthetic Routes and Reaction Conditions:
Gewald Synthesis: One common method for synthesizing this compound involves the Gewald synthesis of thiophene and fused thiophene. This method typically uses a mixture of diphenyl pyrazolone, cyanoacetic acid hydrazide, and elemental sulfur in DMF (dimethylformamide) containing a catalytic amount of piperidine. The reaction mixture is refluxed to yield the desired compound.
Industrial Production Methods: The industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield consistency. This often requires advanced chemical engineering techniques and equipment.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions may involve replacing a functional group in the compound with another group, using reagents like halides or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides)
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives with different functional groups
Mechanism of Action
Target of Action
Thieno[3,2-c]pyridine-6-carbohydrazide is a complex organic compound that has been reported to possess various pharmacological activities Compounds with similar structures have been reported to have antimicrobial, antitumor, and anti-inflammatory activities .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that result in its antimicrobial, antitumor, and anti-inflammatory effects .
Biochemical Pathways
Given its reported pharmacological activities, it can be inferred that the compound likely interacts with pathways related to microbial growth, tumor progression, and inflammation .
Pharmacokinetics
The compound’s molecular weight of 19323 suggests that it may have good bioavailability.
Result of Action
Given its reported antimicrobial, antitumor, and anti-inflammatory activities , it can be inferred that the compound likely leads to the death of microbial cells, inhibition of tumor cell proliferation, and reduction of inflammation.
Action Environment
Like most organic compounds, its stability, efficacy, and mode of action may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Scientific Research Applications
Thieno[3,2-c]pyridine-6-carbohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of materials with specific chemical and physical properties.
Comparison with Similar Compounds
Thieno[3,2-c]pyridine-6-carboxylic acid
Thieno[3,2-c]pyridine-6-carbonitrile
Thieno[3,2-c]pyrazole-6-carbohydrazide
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Properties
IUPAC Name |
thieno[3,2-c]pyridine-6-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-11-8(12)6-3-7-5(4-10-6)1-2-13-7/h1-4H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLFEIWQABAIMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC(=NC=C21)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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